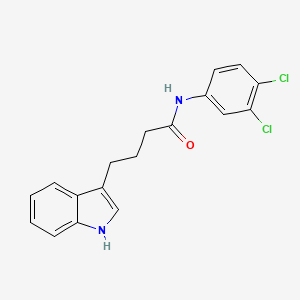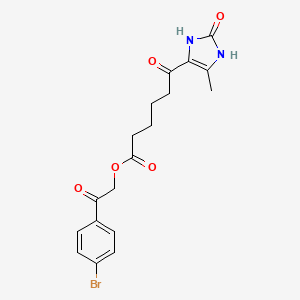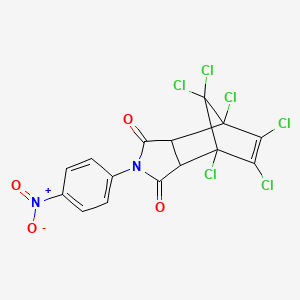
N-(3,4-dichlorophenyl)-4-(1H-indol-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4-(1H-indol-3-yl)butanamide typically involves a series of organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Butanamide Linkage: The indole derivative is then reacted with a butanoyl chloride in the presence of a base such as triethylamine to form the butanamide linkage.
Introduction of the 3,4-dichlorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety protocols and environmental considerations are also crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-dichlorophenyl)-4-(1H-indol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 3,4-dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-4-(1H-indol-3-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3,4-dichlorophenyl)-4-(1H-indol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The 3,4-dichlorophenyl group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,4-dichlorophenyl)-4-(1H-indol-3-yl)ethanamide
- N-(3,4-dichlorophenyl)-4-(1H-indol-3-yl)propanamide
- N-(3,4-dichlorophenyl)-4-(1H-indol-3-yl)pentanamide
Uniqueness
N-(3,4-dichlorophenyl)-4-(1H-indol-3-yl)butanamide is unique due to its specific combination of the 3,4-dichlorophenyl group and the indole moiety connected via a butanamide linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C18H16Cl2N2O |
|---|---|
Peso molecular |
347.2 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-4-(1H-indol-3-yl)butanamide |
InChI |
InChI=1S/C18H16Cl2N2O/c19-15-9-8-13(10-16(15)20)22-18(23)7-3-4-12-11-21-17-6-2-1-5-14(12)17/h1-2,5-6,8-11,21H,3-4,7H2,(H,22,23) |
Clave InChI |
ZVDKASMWQLHQKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12484998.png)
![[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12485007.png)

![1-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12485019.png)
![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12485022.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12485035.png)
![N-tert-butyl-2-{4-[(butylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B12485038.png)
![N'-[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]-4-methylbenzenesulfonohydrazide](/img/structure/B12485046.png)
![N-[1-(4-ethoxyphenyl)propylidene]hydroxylamine](/img/structure/B12485054.png)
![4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B12485060.png)
![3-bromo-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12485065.png)

![N-{2-[(5-bromo-2-methoxybenzyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B12485069.png)

